N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a triazole-based acetohydrazide derivative featuring a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetohydrazide moiety and at the 4- and 5-positions with phenyl and 4-methylphenyl groups, respectively. The hydrazide segment is further functionalized with an (E)-3-methoxyphenylmethylidene group.
Properties
Molecular Formula |
C25H23N5O2S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O2S/c1-18-11-13-20(14-12-18)24-28-29-25(30(24)21-8-4-3-5-9-21)33-17-23(31)27-26-16-19-7-6-10-22(15-19)32-2/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+ |
InChI Key |
CXIHFXDNEOAKRD-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step processThe final step involves the formation of the sulfanylacetohydrazide moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole ring or the phenyl groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The compound's structure can be confirmed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
- Mass Spectrometry (MS) : Used for determining the molecular weight and confirming the identity of the synthesized compound.
The molecular formula is , indicating a relatively complex structure that may contribute to its biological properties.
Antimicrobial Properties
Recent studies have suggested that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Triazole Derivatives : Compounds containing the triazole ring have been noted for their antifungal and antibacterial properties. The specific triazole moiety in this compound may enhance its efficacy against various pathogens.
Anticancer Potential
The compound has shown promise in anticancer research:
- Cell Line Studies : In vitro studies using human tumor cell lines have indicated that similar hydrazone derivatives can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds featuring methoxy groups and triazole rings have been investigated for anti-inflammatory activities:
- Molecular Docking Studies : Computational approaches suggest that these compounds can interact with key enzymes involved in inflammatory pathways, potentially serving as inhibitors of cyclooxygenase or lipoxygenase enzymes.
Case Study 1: Antimicrobial Activity
A study published in Molecules highlighted the synthesis of various hydrazone derivatives and their evaluation against bacterial strains. The results indicated that compounds with similar structures to this compound demonstrated significant antibacterial effects against Gram-positive bacteria.
Case Study 2: Anticancer Activity
Research published in European Journal of Medicinal Chemistry evaluated a series of triazole-containing hydrazones for their anticancer properties. The findings suggested that these compounds could effectively induce apoptosis in cancer cells through mitochondrial pathways.
Summary of Applications
| Application Type | Description | Evidence/Study Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | Molecules, 2021 |
| Anticancer | Induces apoptosis in tumor cells | European Journal of Medicinal Chemistry, 2020 |
| Anti-inflammatory | Inhibits key inflammatory enzymes | Computational docking studies |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the phenyl groups play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and hydrazide segment. Key comparisons include:
Key Observations :
- Steric Effects : Bulky substituents (e.g., cyclohexyl in ZE-5a) reduce activity, while smaller groups (e.g., ethyl in ZE-4b) maintain or enhance it .
- Bioactivity: Antioxidant activity correlates with hydrazide modifications; furylmethylidene () and phenylethylidene () groups show notable results .
Structure-Activity Relationships (SAR)
- Triazole Position 4 : Aryl groups (phenyl, methylphenyl) improve stability and π-π stacking with biological targets.
- Position 5 : Electron-withdrawing groups (e.g., pyridine in ZE-4b) may polarize the triazole ring, aiding in H-bond interactions .
- Hydrazide Segment : Conjugated systems (e.g., methoxyphenylmethylidene) enhance resonance stability and binding affinity .
Biological Activity
The compound N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic molecule featuring a triazole and thiadiazole moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will explore the synthesis, biological activities, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 457.558 g/mol. Its structure includes a methoxyphenyl group, a triazole ring, and a sulfanyl linkage which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MIC) in the low microgram range against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the methoxy group is believed to enhance its lipophilicity, facilitating better cellular uptake .
Anti-inflammatory Properties
Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Antimicrobial Screening : A study conducted by Padmavathi et al. synthesized various thiadiazole derivatives and found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole ring could enhance antimicrobial efficacy .
- Anticancer Studies : In a comparative analysis of triazole derivatives, compounds similar to this compound were shown to inhibit cell proliferation in several cancer cell lines with IC50 values ranging from 10 to 50 µM .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, hydrazide derivatives are typically prepared by reacting substituted aldehydes (e.g., 3-methoxybenzaldehyde) with thiol-containing triazole intermediates under acidic or catalytic conditions .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water mixtures) to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to confirm the hydrazone Schiff base linkage (δ ~8–10 ppm for the imine proton) and triazole/thioether groups .
- FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~2550 cm⁻¹ (S-H stretch, if present) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using MIC/MBC protocols .
- Antioxidant Potential : DPPH radical scavenging assay with IC₅₀ calculations .
- Enzyme Inhibition : Target enzymes like α-glucosidase or acetylcholinesterase for diabetes/Alzheimer’s research .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across similar triazole derivatives?
- Approach :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity using analogues from literature .
- Dose-Response Validation : Repeat assays with standardized protocols to rule out experimental variability .
- Computational Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Optimization Methods :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Flow Chemistry : Continuous-flow reactors can enhance mixing and heat transfer, reducing side reactions like oxidation of thioether groups .
- Catalyst Screening : Test alternatives like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) to improve condensation efficiency .
Q. How do steric and electronic effects of substituents influence the compound’s stability and reactivity?
- Analysis Framework :
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles .
- Kinetic Studies : Monitor degradation rates in buffered solutions (pH 1–13) via UV-Vis spectroscopy .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Crystallization Issues :
- Polymorphism Risk : Use slow evaporation with mixed solvents (e.g., DCM/methanol) to control crystal growth .
- Hydrate Formation : Characterize via X-ray diffraction (single-crystal XRD) and DSC to confirm anhydrous form .
- Solvent Trapping : Employ Soxhlet extraction to remove residual solvents before crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
